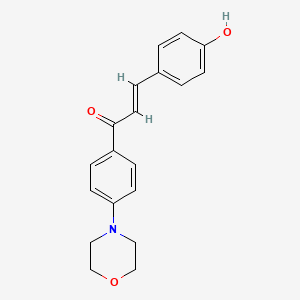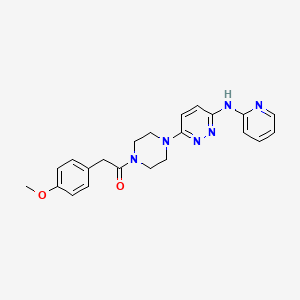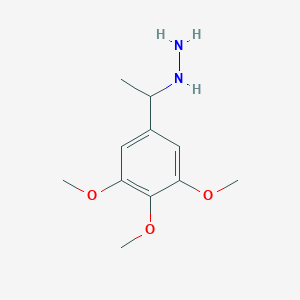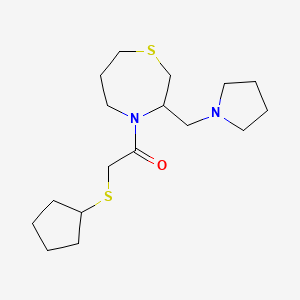
3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one, or 4-hydroxy-4-morpholine-phenyl-prop-2-en-1-one (HMPA), is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other organic solvents. HMPA has been used in the synthesis of various organic compounds and as a reagent for the synthesis of a wide range of pharmaceuticals, polymers, and other materials. In addition, HMPA has been used in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one is used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a wide range of pharmaceuticals and polymers. This compound has also been used in the synthesis of organic compounds and in the study of biochemical and physiological processes. In addition, this compound has been used in the study of the mechanism of action of various drugs, as well as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one is not fully understood. It is believed that this compound binds to proteins and other molecules in the cell, which then triggers a series of biochemical reactions. These reactions lead to the production of various compounds, such as hormones, neurotransmitters, and other molecules.
Biochemical and Physiological Effects
This compound has been used in the study of biochemical and physiological processes. It has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, this compound has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This compound has also been shown to have an inhibitory effect on the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. In addition, it is soluble in water and other organic solvents, making it easy to use in a variety of experiments. However, this compound can be toxic if ingested, and it can cause skin irritation if it comes into contact with the skin.
Direcciones Futuras
There are a number of potential future directions for research involving 3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one. It could be used to study the mechanism of action of various drugs, or to develop new drugs. In addition, it could be used to study the biochemical and physiological effects of various compounds. Finally, this compound could be used in the synthesis of a wide range of organic compounds and polymers.
Métodos De Síntesis
3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one can be synthesized by reacting 4-hydroxy-3-methoxybenzaldehyde with 4-morpholine-4-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70-80°C. The reaction yields a white solid, which is then purified by recrystallization.
Propiedades
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18-8-1-15(2-9-18)3-10-19(22)16-4-6-17(7-5-16)20-11-13-23-14-12-20/h1-10,21H,11-14H2/b10-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXKKEBOKKNSMO-XCVCLJGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)


![1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2391945.png)
![(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine](/img/structure/B2391948.png)
![3,4,5-trimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391950.png)
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2391953.png)

![1-[(2-chlorophenyl)methyl]-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391956.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate](/img/structure/B2391958.png)
![N-(3-chlorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2391960.png)
